molecular formula C5H3Cl2N B146566 2,3-Dichloropyridine CAS No. 2402-77-9

2,3-Dichloropyridine

Cat. No. B146566
CAS RN: 2402-77-9
M. Wt: 147.99 g/mol
InChI Key: MAKFMOSBBNKPMS-UHFFFAOYSA-N
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Description

2,3-Dichloropyridine is a chlorinated derivative of pyridine, a heterocyclic aromatic compound with a structure that includes two chlorine atoms attached to the pyridine ring. This compound is of interest due to its potential applications in various chemical reactions and as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of 2,3-dichloropyridine derivatives can be achieved through various methods. One approach involves the substitution and diazotization of 3-aminopyridine, followed by an electrophilic substitution to produce 3-chloro-2-hydrazinopyridine, which can be further reacted without purification . Another method includes the oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides to introduce iodine at the 3-position of the pyridine ring, which can lead to the formation of 2,3-disubstituted pyrrolidines and piperidines .

Molecular Structure Analysis

The molecular structure of 2,3-dichloropyridine and its derivatives can be characterized using various spectroscopic techniques. For instance, the structure of a cocrystal synthesized from 2-amino-5-chloropyridine was elucidated using single-crystal X-ray diffraction, revealing a monoclinic crystallographic system with specific hydrogen bonding interactions . Density functional theory (DFT) calculations can also be used to predict the molecular geometry and vibrational frequencies of these compounds .

Chemical Reactions Analysis

2,3-Dichloropyridine can undergo selective alkoxycarbonylation in the presence of carbon monoxide, an alcohol, and a palladium catalyst, leading to the formation of either alkyl 3-chloropicolinates or dialkyl pyridine-2,3-dicarboxylates depending on the reaction conditions . Additionally, it can be used to synthesize various polychlorinated 2-aminopyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-dichloropyridine derivatives can be influenced by the presence of substituents and the formation of coordination compounds with transition metals. For example, novel dichloro(bis{2-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl-κN3]pyridine-κN})metal(II) coordination compounds exhibit paramagnetic or diamagnetic properties depending on the metal and its electronic configuration . The vibrational spectra and structure of chloropyridines have been studied using infrared and Raman spectroscopy, with DFT calculations providing good agreement with experimental values .

Scientific Research Applications

Synthetic Methods and Applications

2,3-Dichloropyridine is recognized for its role as a chemical intermediate in various syntheses. Gong Hong-lie (2011) highlighted its importance in synthesizing chlorantraniliprole, detailing its preparation from nicotinamide through processes like Hofmann degradation and Sandmeyer reaction, emphasizing the method's economic viability and suitability for industrialization (Gong Hong-lie, 2011). Similarly, Zhang Zhong-tao (2011) outlined the synthesis of 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate from 2,3-dichloropyridine, providing insights into process optimization and reaction conditions (Zhang Zhong-tao, 2011).

Functionalization and Reactivity

The compound's versatility in chemical reactions is evident from the research by E. Marzi, A. Bigi, and M. Schlosser (2001), who investigated the selective functionalization of dichloropyridines at various sites, highlighting the compound's reactivity depending on the choice of reagents (E. Marzi, A. Bigi, & M. Schlosser, 2001). Furthermore, the study by R. Crettaz, J. Waser, and Y. Bessard (2001) on the palladium-catalyzed alkoxycarbonylation of chloropyridines, where 2,3-dichloropyridines underwent mono- or dicarbonylation, revealed the specificity of the reaction conditions in achieving desired product yields (R. Crettaz, J. Waser, & Y. Bessard, 2001).

Applications in Organic Chemistry and Catalysis

Catalytic Oxidation

A. Dubovtsev, N. V. Shcherbakov, D. Dar'in, and V. Kukushkin (2019) showcased the use of 2,3-dichloropyridine N-oxide in the gold(I)-catalyzed oxidation of alkynes to 1,2-dicarbonyls. Their method was notable for its acid-free conditions and applicability to a wide range of substrates, demonstrating the compound's potential in organic synthesis (A. Dubovtsev et al., 2019).

Microwave-Assisted Synthesis

Lin-Jiong Zhang et al. (2015) reported on the microwave-assisted synthesis of novel 1,2,4-triazolo[4,3-a]pyridine derivatives from 2,3-dichloropyridine, highlighting the method's advantages such as high yields, simple work-up, and environmental friendliness, which underscore the adaptability of 2,3-dichloropyridine in modern synthetic methods (Lin-Jiong Zhang et al., 2015).

Environmental and Safety Studies

Photodegradation and Genotoxicity

Charalambos G. Skoutelis et al. (2017) studied the photodegradation of 2-chloropyridine, a related compound, in aqueous solution. They analyzed the genotoxicity of the intermediate products, including 2,3-dichloropyridine, and provided insights into the potential environmental and health impacts of these substances (Charalambos G. Skoutelis et al., 2017).

Safety And Hazards

2,3-Dichloropyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

2,3-dichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3Cl2N/c6-4-2-1-3-8-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKFMOSBBNKPMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7051894
Record name 2,3-Dichloropyridine
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Molecular Weight

147.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloropyridine

CAS RN

2402-77-9
Record name 2,3-Dichloropyridine
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Record name 2,3-Dichloropyridine
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Record name 2,3-DICHLOROPYRIDINE
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Record name 2,3-Dichloropyridine
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Record name 2,3-dichloropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
391
Citations
G Kyriacou, K Tzoanas, I Poulios - Journal of Environmental …, 1997 - Taylor & Francis
The photocatalytic degradation of various dichloropyridines, with special attention to 2,3‐dichloropyridine (2,3‐DCPy), has been investigated in aqueous heterogeneous solutions …
Number of citations: 14 www.tandfonline.com
LJ Luo, JQ Weng - Acta Crystallographica Section E: Structure …, 2011 - scripts.iucr.org
The complete molecule of the title compound, C5H3Cl2N, is generated by crystallographic twofold symmetry, which forces the pyridine N atom and the opposite C—H group to be …
Number of citations: 1 scripts.iucr.org
L Tao, C Jie, Z Bingliang, W Kerou… - Plant Diseases & …, 2020 - search.ebscohost.com
Activated carbon supported palladium catalyst was prepared by excessive impregnation method. The performance of catalyst was evaluated by selective dechlorination of 2, 3, 6-…
Number of citations: 2 search.ebscohost.com
KC Medhi - Spectrochimica Acta Part A: Molecular Spectroscopy, 1982 - Elsevier
The electronic absorption spectrum of 2,3-dichloropyridine Page 1 Spectrochimica Acta, Vol. 38A, No. 6. pp, 717-718, 1982 0584-8539182/060717-02503.00/0 Printed in Great Britain. İ …
Number of citations: 10 www.sciencedirect.com
RJ Dubois, CP Landee, M Rademeyer… - Journal of …, 2019 - Taylor & Francis
Reaction of copper(II) chloride or bromide with 2-chloro-3-bromopyridine or 2,3-dichloropyridine generates a family of compounds of the general formula L 2 CuX 2 (1–4). X-ray …
Number of citations: 19 www.tandfonline.com
KC Medhi - Bulletin of the Chemical Society of Japan, 1983 - journal.csj.jp
The infrared spectrum in the vapor, liquid, solution, and solid phases and the laser Raman spectrum in the liquid state have been measured for 2,3-dichloropyridine. A complete …
Number of citations: 2 www.journal.csj.jp
M Koley, L Wimmer, M Schnürch, MD Mihovilovic - 2011 - Wiley Online Library
2‐Aryl/alkylamino‐3‐aryl I and 3‐aryl/alkylamino‐2‐aryl pyridines II, as important potentially bioactive compounds, were synthesized by applying orthogonal cross‐coupling strategies. …
MP Cava, NK Bhattacharyya - The Journal of Organic Chemistry, 1958 - ACS Publications
Of the four possible monochloroderivatives of 2-pyridone, only 3-chloro-2-pyridone (IV) has not been described previously. The one recorded obser-vation of the direct chlorination of 2-…
Number of citations: 24 pubs.acs.org
JM Moreno, MA Aramendía, A Marinas… - Applied Catalysis B …, 2007 - Elsevier
Individual and competitive liquid-phase hydrodechlorination of chlorinated pyridines has been studied over alkali-modified zirconia-supported palladium catalysts. All experiments …
Number of citations: 28 www.sciencedirect.com
DP Zimin, DV Dar'in, VY Kukushkin… - The Journal of Organic …, 2020 - ACS Publications
We report on gold(I)-catalyzed oxidative annulation involving ynamides, nitriles, and 2,3-dichloropyridine N-oxide. The application of 2,3-dichloropyridine N-oxide as an oxygen atom …
Number of citations: 20 pubs.acs.org

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